(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, density, and other physical properties. The compound’s reactivity, acidity or basicity, and other chemical properties are also analyzed .Scientific Research Applications
Synthesis and Antimicrobial Activities Research into compounds structurally related to (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone reveals their synthesis for potential antimicrobial applications. For instance, new pyridine derivatives have been synthesized, displaying variable and modest antimicrobial activities against bacteria and fungi. This opens a pathway for the chemical as a foundational structure in the development of new antimicrobial agents, highlighting its relevance in addressing resistance to existing antibiotics (Patel, Agravat, & Shaikh, 2011).
Anticancer Evaluation Compounds with structural similarities to this compound have also been evaluated for their anticancer potentials. Specific derivatives have been synthesized and assessed for their effectiveness against cancer cell lines, providing a foundation for further exploration of such chemicals in cancer treatment research. These investigations underscore the compound’s potential as a scaffold for developing new anticancer agents (Gouhar & Raafat, 2015).
Organotin(IV) Complexes for Antibacterial Activity The chemical structure of this compound lends itself to forming complexes with organotin(IV), which have been synthesized and analyzed for antibacterial activities. These complexes have been shown to possess significant antibacterial properties, suggesting the molecule’s utility in developing new antibacterial agents. This research highlights the compound’s versatility and its potential application in creating compounds to combat bacterial infections (Singh, Singh, & Bhanuka, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . This inhibition slows down the breakdown of complex carbohydrates into glucose, which in turn slows the rise in blood glucose levels following a meal .
Biochemical Pathways
The compound affects the biochemical pathway involving the α-amylase enzyme. By inhibiting this enzyme, the compound disrupts the normal breakdown of starches into glucose. This results in a slower and more regulated release of glucose into the bloodstream .
Pharmacokinetics
Similar compounds have been shown to be eliminated by both metabolism and renal clearance
Result of Action
The inhibition of the α-amylase enzyme by this compound leads to a slower breakdown of complex carbohydrates into glucose. This results in a more regulated and progressive release of glucose into the circulation . This can help manage blood glucose levels, particularly after meals, which can be beneficial for individuals with diabetes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-21-12-13(18-7-6-17-12)22-10-3-8-19(9-10)14(20)11-15-4-2-5-16-11/h2,4-7,10H,3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABEKAOIUBAAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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